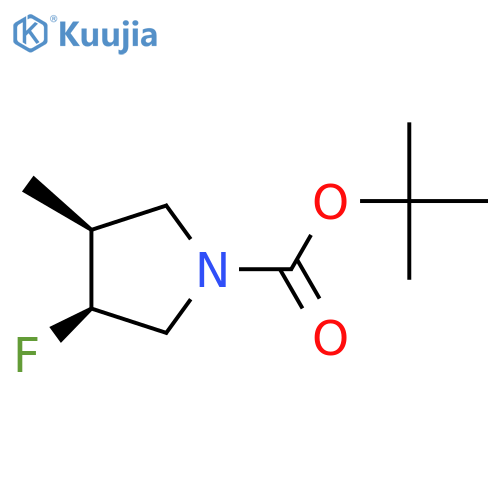Cas no 1932413-17-6 (Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate)

1932413-17-6 structure
商品名:Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate
-
- インチ: 1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
- InChIKey: MXJROZHGXBUKBW-JGVFFNPUSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@H](C)[C@H](F)C1
計算された属性
- せいみつぶんしりょう: 203.13215698g/mol
- どういたいしつりょう: 203.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM513012-1g |
(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate |
1932413-17-6 | 97% | 1g |
$1319 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446029-1g |
(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate |
1932413-17-6 | 97% | 1g |
¥9128.0 | 2023-03-12 |
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate 関連文献
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1932413-17-6 (Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
